3-Amino-4-hydroxybenzoic acid
Overview
Description
3-Amino-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-Amino-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a γ-amino acid that serves as a precursor for thermostable bioplastics . It is produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The primary target of 3,4-AHBA is the central metabolic pathway and amino acid metabolism .
Mode of Action
The mode of action of 3,4-AHBA involves its interaction with the central metabolic pathway and amino acid metabolism . The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO), and it is eightfold higher under oxygen limitation . This suggests that 3,4-AHBA interacts with its targets in a way that is influenced by the level of oxygen in the environment.
Biochemical Pathways
The biochemical pathways affected by 3,4-AHBA include the central metabolic pathway and amino acid metabolism . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of <33% saturated oxygen .
Pharmacokinetics
It is known that the specific productivity of 3,4-ahba increases with decreasing levels of do . This suggests that the bioavailability of 3,4-AHBA may be influenced by the level of oxygen in the environment.
Result of Action
The result of the action of 3,4-AHBA is the production of thermostable bioplastics . Under aerobic conditions, a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus produced 3,4-AHBA with large amounts of amino acids as by-products .
Action Environment
The action of 3,4-AHBA is influenced by environmental factors such as the level of oxygen in the environment . The specific productivity of 3,4-AHBA is eightfold higher under oxygen limitation . This suggests that the action, efficacy, and stability of 3,4-AHBA are influenced by the level of oxygen in the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Amino-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The nature of these interactions involves the conversion of the compound under different levels of dissolved oxygen (DO), revealing metabolic shifts in both the central metabolic pathway and amino acid metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, under aerobic conditions, a recombinant Corynebacterium glutamicum strain produced this compound with large amounts of amino acids as by-products .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the specific productivity of this compound increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For example, it is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) in Streptomyces griseus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-hydroxybenzoic acid typically involves the following steps:
Nitration and Hydrolysis: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at 100 to 105°C.
Reduction: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and adjusted with an inorganic base solution. A catalyst is added, and a pressurized reduction reaction is carried out at 95 to 100°C.
Final Purification: The hydrochloride is dissolved in water, adjusted with an inorganic base solution, concentrated, cooled to 0 to 5°C for precipitation, and filtered to obtain the final product.
Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Corynebacterium glutamicum under oxygen-limited conditions. This method involves metabolic engineering to enhance the production of the compound from lignocellulosic biomass .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen atmosphere.
Substitution: Reagents like acetic anhydride and hydrochloric acid are used for acetylation and other substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Acetylated and other substituted derivatives.
Comparison with Similar Compounds
- 4-Amino-3-hydroxybenzoic acid
- 2-Amino-4-hydroxybenzoic acid
- 6-Amino-4-hydroxybenzoic acid
Comparison: 3-Amino-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has unique applications in glycan analysis and bioplastic production .
Properties
IUPAC Name |
3-amino-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKRZAPGUCWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-06-6 | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60166212 | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-72-8 | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1571-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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